Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C14H24N2O3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine: In medicinal chemistry, tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of a carbon atom.
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound is structurally similar but lacks the oxo group at the 3-position.
Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has an oxo group at the 8-position instead of the 3-position.
Uniqueness: Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific arrangement of functional groups and spirocyclic structure. This uniqueness makes it valuable for various applications, as it can offer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1251021-18-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 268.36 g/mol. The compound features a spirocyclic structure that is notable for its potential interactions with biological targets.
Research indicates that compounds similar to tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane derivatives can modulate various biological pathways, particularly those involving neurotransmitter receptors. For instance, studies have shown that diazaspiro compounds can act as positive allosteric modulators of GABA_A receptors, influencing neuroinflammatory responses and T cell activity .
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
- Cytotoxicity : In vitro assays have demonstrated that tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane can induce cytotoxic effects in specific cancer cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to GABAergic signaling pathways which are crucial in managing anxiety and seizure disorders .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Neuropharmacology | Modulates GABA_A receptor activity |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using diazaspiro compounds. High concentrations of similar compounds resulted in significant reductions in virulence factor secretion, indicating potential therapeutic applications against bacterial infections .
- Neuropharmacological Investigation : Research exploring the effects of diazaspiro compounds on GABA_A receptors showed that they could enhance receptor activity and subsequently reduce inflammatory responses in murine models of asthma, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVORUJPDSDOBTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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